molecular formula C29H32N4O3S B383506 (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B383506
M. Wt: 516.7g/mol
InChI Key: DLFSKXZFMGLIHN-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic molecule that features a combination of pyrazole, thiazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and thioamides, with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(isopentyloxy)-3-methylphenyl derivatives
  • 1-phenyl-1H-pyrazole derivatives
  • 2-(4-morpholinyl)-1,3-thiazole derivatives

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a broad range of biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C29H32N4O3S

Molecular Weight

516.7g/mol

IUPAC Name

(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C29H32N4O3S/c1-20(2)11-14-36-25-10-9-22(17-21(25)3)27-23(19-33(31-27)24-7-5-4-6-8-24)18-26-28(34)30-29(37-26)32-12-15-35-16-13-32/h4-10,17-20H,11-16H2,1-3H3/b26-18-

InChI Key

DLFSKXZFMGLIHN-ITYLOYPMSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OCCC(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OCCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OCCC(C)C

Origin of Product

United States

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